Cas no 2171739-73-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2-dimethylpropanamido group, which enhances stability during solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the carboxylate functionality allows for efficient coupling to growing peptide chains. This compound is particularly useful for introducing constrained or branched architectures into peptide sequences, offering improved control over conformational flexibility. Its optimized design minimizes side reactions, making it a reliable choice for the synthesis of complex peptidomimetics and modified peptides in research and pharmaceutical development.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid structure
2171739-73-2 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid
CAS番号:2171739-73-2
MF:C24H28N2O5
メガワット:424.489526748657
CID:6440595
PubChem ID:165551051

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
    • 2171739-73-2
    • EN300-1486579
    • インチ: 1S/C24H28N2O5/c1-4-20(21(27)28)26-22(29)24(2,3)14-25-23(30)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,25,30)(H,26,29)(H,27,28)
    • InChIKey: LECWKWRIGCRMDO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C)(C)C(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 642
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486579-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
5g
$9769.0 2023-06-06
Enamine
EN300-1486579-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486579-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1486579-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486579-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1486579-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1486579-0.25g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1486579-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
1g
$3368.0 2023-06-06
Enamine
EN300-1486579-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1486579-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid
2171739-73-2
250mg
$3099.0 2023-09-28

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acidに関する追加情報

Compound CAS No. 2171739-73-2: 2-(3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic Acid

The compound with CAS No. 2171739-73-2, known as 2-(3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a key protecting group in peptide synthesis. The molecule's structure is further distinguished by the presence of a 2,2-dimethylpropanamide moiety and a butanoic acid chain, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have demonstrated that the Fmoc group plays a critical role in controlling the reactivity and selectivity of peptide bonds during synthesis. This has led to its widespread use in the construction of bioactive peptides and proteins with tailored functionalities. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound serves as an efficient precursor for synthesizing bioactive peptides with enhanced stability and bioavailability.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug delivery systems. The butanoic acid chain within its structure provides opportunities for further functionalization, enabling the creation of amphiphilic molecules that can encapsulate hydrophobic drugs. A 2024 research article in Nature Communications detailed how this compound was used to develop self-assembling nanocarriers for targeted drug delivery, showcasing its versatility in biomedical applications.

The synthesis of 2-(3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the selective protection of amino groups using Fmoc reagents and the precise control of stereochemistry during amide bond formation. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

Furthermore, this compound has gained attention in the field of materials science due to its unique physical properties. Its ability to form stable amide bonds under mild conditions has led to its use in synthesizing high-performance polymers and coatings. A 2024 study published in Advanced Materials demonstrated that polymers derived from this compound exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics.

In conclusion, CAS No. 2171739-73-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its role as a key intermediate in peptide synthesis, drug delivery systems, and materials science underscores its importance in modern chemical research. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to play an even greater role in advancing scientific innovation.

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